molecular formula C15H20N6O2 B2568788 ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 1049454-37-6

ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2568788
CAS No.: 1049454-37-6
M. Wt: 316.365
InChI Key: LBBQRFCWYKXIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is a compound that belongs to the class of tetrazoles, which are known for their diverse applications in medicinal and pharmaceutical chemistry. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a piperazine ring, a phenyl group, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate typically involves the reaction of 1-phenyl-1H-tetrazole-5-carbaldehyde with piperazine in the presence of an appropriate catalyst. The reaction is carried out under mild conditions, often using solvents such as acetonitrile or ethanol. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1H-tetrazole-5-carbaldehyde
  • Ethyl 2-(3-(1-phenyl-1H-tetrazol-5-yl)-1H-indol-1-yl)acetate
  • Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate

Uniqueness

Ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is unique due to its combination of a tetrazole ring and a piperazine ring, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-2-23-15(22)20-10-8-19(9-11-20)12-14-16-17-18-21(14)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBQRFCWYKXIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.